N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring fused with a pyridazine ring, which is further substituted with a triazole group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxamide group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The thiadiazole and pyridazine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted thiadiazoles and pyridazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, making it a candidate for drug development.
Industry: The compound's unique chemical structure makes it useful in the creation of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are also known for their antimicrobial and anticancer properties.
Pyridazine derivatives: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8OS/c1-6-14-17-10(20-6)13-9(19)7-2-3-8(16-15-7)18-5-11-4-12-18/h2-5H,1H3,(H,13,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCZNMIFXENIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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